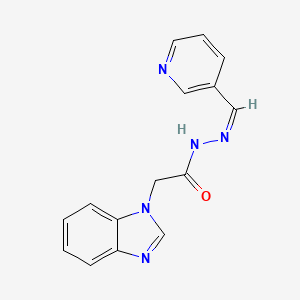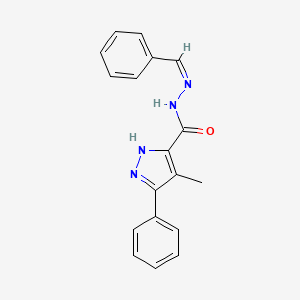
N-(4-isopropylbenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-isopropylbenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine, also known as PIPER, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. PIPER is a piperazine derivative that has been shown to exhibit a wide range of pharmacological activities, including antiviral, antitumor, and antibacterial properties. In
Mechanism of Action
The mechanism of action of N-(4-isopropylbenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in viral replication, tumor growth, and bacterial cell wall synthesis. N-(4-isopropylbenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been shown to inhibit the activity of the influenza virus polymerase, which is essential for viral replication. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. N-(4-isopropylbenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine's antibacterial activity is believed to be due to its ability to disrupt the bacterial cell wall synthesis.
Biochemical and Physiological Effects:
N-(4-isopropylbenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, which are involved in the immune response. N-(4-isopropylbenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has also been shown to inhibit the activity of various enzymes involved in lipid metabolism, which may have implications for the treatment of metabolic disorders.
Advantages and Limitations for Lab Experiments
N-(4-isopropylbenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has several advantages for use in lab experiments, including its broad range of pharmacological activities, relatively low toxicity, and ease of synthesis. However, there are also some limitations to its use, including its poor solubility in water and limited stability under certain conditions.
Future Directions
There are several future directions for research on N-(4-isopropylbenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine. One area of interest is the development of N-(4-isopropylbenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine derivatives with improved pharmacological properties. Another area of research is the elucidation of the mechanism of action of N-(4-isopropylbenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine, which may lead to the development of more effective drugs. Additionally, there is potential for the use of N-(4-isopropylbenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine in combination with other drugs to enhance their efficacy. Finally, further studies are needed to assess the safety and toxicity of N-(4-isopropylbenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine in vivo.
Synthesis Methods
The synthesis of N-(4-isopropylbenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine involves the reaction of 4-isopropylbenzaldehyde and 2-methoxyaniline with piperazine in the presence of a catalyst. The reaction proceeds through a Schiff base intermediate, which is then reduced to form N-(4-isopropylbenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine. The yield of N-(4-isopropylbenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Scientific Research Applications
N-(4-isopropylbenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been extensively studied for its potential use in drug discovery and development. It has been shown to exhibit antiviral activity against a range of viruses, including influenza A, hepatitis C, and HIV. N-(4-isopropylbenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has also been found to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, N-(4-isopropylbenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has antibacterial activity against both Gram-positive and Gram-negative bacteria.
properties
IUPAC Name |
(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(4-propan-2-ylphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-17(2)19-10-8-18(9-11-19)16-22-24-14-12-23(13-15-24)20-6-4-5-7-21(20)25-3/h4-11,16-17H,12-15H2,1-3H3/b22-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDBRPFUMPQUFA-JWGURIENSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N\N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-[4-(2-Methoxyphenyl)piperazin-1-YL]-1-[4-(propan-2-YL)phenyl]methanimine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(3-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911109.png)


![(2-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B5911137.png)

![4-(4-chlorophenyl)-N-[4-(dimethylamino)benzylidene]-1-piperazinamine](/img/structure/B5911167.png)



![N-[4-(dimethylamino)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5911177.png)

![2-propyn-1-yl 2-[(octylamino)carbonyl]benzoate](/img/structure/B5911185.png)

